molecular formula C11H14BrNOS B11722604 (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11722604
M. Wt: 288.21 g/mol
InChI Key: LDRVYZUIUHRGAW-HNNXBMFYSA-N
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Description

(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide is an organic compound known for its unique chemical structure and properties. It features a bromophenyl group attached to a sulfinamide moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylhydrazine hydrochloride: Shares the bromophenyl group but differs in the functional groups attached.

    4-bromophenyl 4-bromobenzoate: Contains two bromophenyl groups and exhibits different chemical properties.

Uniqueness

(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific combination of a bromophenyl group and a sulfinamide moiety

Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m0/s1

InChI Key

LDRVYZUIUHRGAW-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br

Origin of Product

United States

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